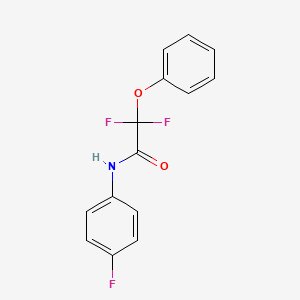
2,2-difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide: is a fluorinated organic compound with significant interest in various scientific fields due to its unique chemical properties. The presence of multiple fluorine atoms in its structure enhances its stability and reactivity, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide typically involves the reaction of 4-fluoroaniline with 2,2-difluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with phenol to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or ethers.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals
Biology: In biological research, the compound is used to study the effects of fluorine substitution on biological activity. It serves as a model compound for understanding the interactions of fluorinated molecules with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Its stability and reactivity make it a promising candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of 2,2-difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to potent biological effects. The compound can modulate the activity of enzymes by forming stable complexes, thereby inhibiting or activating their function.
Comparación Con Compuestos Similares
- 2,2-difluoro-N-(4-chlorophenyl)-2-phenoxyacetamide
- 2,2-difluoro-N-(4-bromophenyl)-2-phenoxyacetamide
- 2,2-difluoro-N-(4-methylphenyl)-2-phenoxyacetamide
Comparison: Compared to its analogs, 2,2-difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide exhibits unique properties due to the presence of the fluorine atom on the phenyl ring. This substitution enhances its stability, reactivity, and biological activity, making it a more potent and versatile compound for various applications.
Propiedades
IUPAC Name |
2,2-difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c15-10-6-8-11(9-7-10)18-13(19)14(16,17)20-12-4-2-1-3-5-12/h1-9H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAHYNZHXVTMNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(=O)NC2=CC=C(C=C2)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
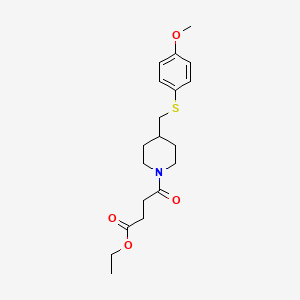
![6,6A,7,8,9,9A-Hexahydro-5H-6,9-methanocyclopenta[C][1,8]naphthyridine](/img/structure/B2819463.png)
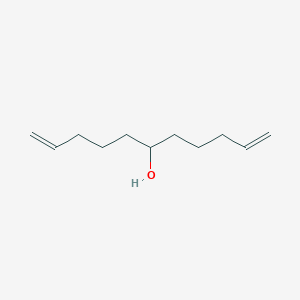
![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2819465.png)
![2-chloro-N-[(3-sulfamoylphenyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2819466.png)
![2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2819467.png)
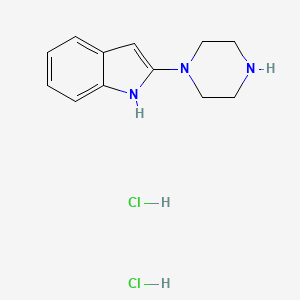
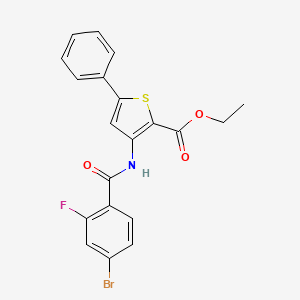
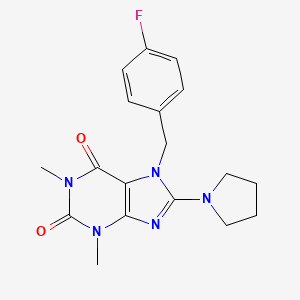
![1-[(4-methylphenyl)methyl]-2-(methylsulfanyl)-1H-1,3-benzodiazole](/img/structure/B2819477.png)
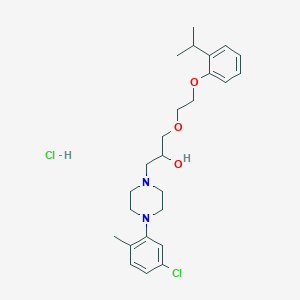
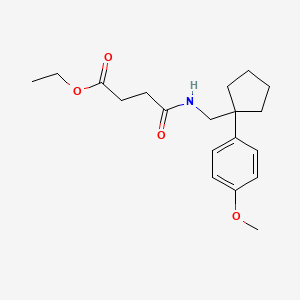
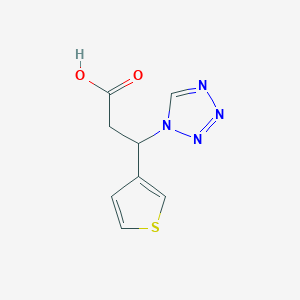
![4-[4-(Morpholin-4-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2819483.png)
